- A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster, Synlett, 2009, (10), 1659-1663

Cas no 915-05-9 (beta-Sitosterol acetate)

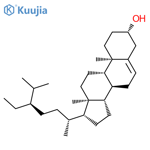

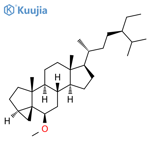

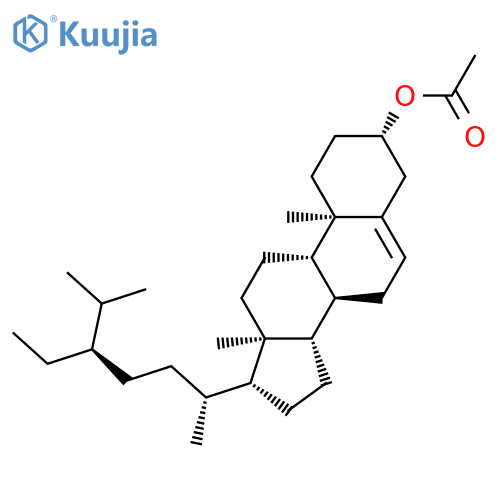

beta-Sitosterol acetate structure

Nombre del producto:beta-Sitosterol acetate

Número CAS:915-05-9

MF:C31H52O2

Megavatios:456.743390083313

MDL:MFCD00083497

CID:806550

PubChem ID:87575759

beta-Sitosterol acetate Propiedades químicas y físicas

Nombre e identificación

-

- Stigmast-5-en-3-ol,3-acetate, (3b)-

- 3beta-Acetoxystigmast-5-ene

- Acetyl-beta-sitosterol

- beta-Sitosterol 3-acetate

- beta-Sitosteryl acetate

- beta-Stitosteryl acetate

- Sitosterol,beta, acetate

- Sitosteryl acetate

- Stigmast-5-en-3beta-ol, acetate

- beta-Sitosterol Acetate (contains Campesterol Acetate)

- BETA-SITOSTEROL ACETATE CRYSTALLINE

- β-Sitosterol Acetate (contains Campesterol)

- &beta

- beta-sitosterol 3-O-acetate

- beta-Sitosterol Acetate (contains Campesterol)

- Sitosterol acetate

- beta-Sitosterol acetate

- Stigmast-5-en-3beta-yl acetate

- Acetyl-.beta.-sitosterol

- .beta.-Sitosteryl acetate

- TWI48DH01E

- .beta.-Sitosterol 3-acetate

- 3.beta.-Acetoxystigmast-5-ene

- .beta.-Sitosterol acetate

- PBWOIPCULUXTNY-LBKBYZTLSA-N

- Stigmast-5-en-3.beta.-yl acetate

- NSC11922

- Stigmast-5-en-3.beta.-ol, acetate

- Stigmast-5-en-3-ol, acetate

- beta-Si

- Stigmast-5-en-3-ol, acetate, (3β)- (9CI)

- Stigmast-5-en-3β-ol, acetate (8CI)

- β-Sitosterol acetate (6CI, 7CI)

- 3β-Acetoxystigmast-5-ene

- Acetyl-β-sitosterol

- NSC 11922

- O-Acetyl-β-sitosterol

- Stigmast-5-en-3β-yl acetate

- Stigmast-5-ene-3β-ol acetate

- β-Sitosterol 3-acetate

- β-Sitosteryl acetate

- b-Sitosterol acetate

- Stigmast-5-en-3-ol, acetate, (3beta)- (9CI)

- beta -sitosteryl acetate

- Stigmast-5-en-3beta -ol, acetate

- AKOS021599437

- AKOS002141140

- beta -stitosteryl acetate

- Sitosterol,.beta., acetate

- beta -Sitosterol 3-acetate

- Stigmast-5-en-3-yl acetate

- Stigmast-5-en-3-ol, acetate (8CI)

- [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- Stigmast-5-en-3-ol, acetate, (3.beta.)-

- Stigmast-5-en-3-ol, acetate, (3beta )-

- 1-(5-ETHYL-6-METHYLHEPTAN-2-YL)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE

- FT-0770927

- 3beta -Acetoxystigmast-5-ene

- Stigmast-5-en-3beta -yl acetate

- CHEMBL4752800

- beta -sitosterol acetate

- Stigmast-5-en-3-yl acetate #

- Acetyl-beta -sitosterol

- PBWOIPCULUXTNY-UHFFFAOYSA-N

- Stigmast-5-en-3-beta-yl acetate

- Sitosterol,beta , acetate

- beta -sitosterol, acetate

- β-Sitosterol Acetate

- .beta.-Sitosterol, acetate

- NS00013410

- STIGMAST-5-EN-3-OL, 3-ACETATE, (3.BETA.)-

- ?-SITOSTERYL ACETATE

- O-ACETYL-.BETA.-SITOSTEROL

- MFCD00083497

- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

- AKOS040760032

- 1ST15599

- SITOSTEROL, ACETATE

- S0221

- T73064

- NSC-11922

- 915-05-9

- Stigmast-5-en-3-ol, acetate, (3beta)-

- .BETA.-SITOSTEROL ACETATE [MI]

- STIGMAST-5-ENE-3.BETA.-OL ACETATE

- EINECS 213-019-6

- CHEMBL2298951

- UNII-TWI48DH01E

- SCHEMBL168092

- DTXSID70894094

- CHEBI:69433

- Q27137775

-

- MDL: MFCD00083497

- Renchi: 1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1

- Clave inchi: PBWOIPCULUXTNY-LBKBYZTLSA-N

- Sonrisas: C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CC[C@@H](CC)C(C)C)[C@]3(CC[C@H]21)C

Atributos calculados

- Calidad precisa: 456.39700

- Masa isotópica única: 456.396731

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 33

- Cuenta de enlace giratorio: 8

- Complejidad: 737

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 9

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 9.9

- Superficie del Polo topológico: 26.3

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.0±0.1 g/cm3

- Punto de fusión: 131.0 to 136.0 deg-C

- Punto de ebullición: 514.5±29.0 °C at 760 mmHg

- Punto de inflamación: 262.1±11.8 °C

- índice de refracción: 1.512

- PSA: 26.30000

- Logp: 8.59560

- Disolución: Not determined

- Presión de vapor: 0.0±1.3 mmHg at 25°C

beta-Sitosterol acetate Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P108

- Instrucciones de Seguridad: H303+H313+H110

- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃

beta-Sitosterol acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0221-1g |

beta-Sitosterol acetate |

915-05-9 | 40.0%(GC),contains Campesterol Acetate | 1g |

¥695.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0221-5G |

β-Sitosterol Acetate (contains Campesterol Acetate) |

915-05-9 | >40.0%(GC) | 5g |

¥1350.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152155-5G |

beta-Sitosterol acetate |

915-05-9 | >40.0%(GC) | 5g |

¥1989.90 | 2023-09-04 | |

| abcr | AB141612-5 g |

beta-Sitosterol Acetate, 40% (contains Campesterol Acetate); . |

915-05-9 | 40% | 5 g |

€290.00 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291985-1 g |

beta-Sitosterol acetate, |

915-05-9 | 1g |

¥1,053.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S866556-1g |

β-Sitosterol Acetate |

915-05-9 | ≥40%, | 1g |

594.00 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152155-1G |

beta-Sitosterol acetate |

915-05-9 | >40.0%(GC) | 1g |

¥608.90 | 2023-09-04 | |

| abcr | AB141612-1g |

beta-Sitosterol Acetate, 40% (contains Campesterol Acetate); . |

915-05-9 | 40% | 1g |

€94.00 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291985A-5g |

beta-Sitosterol acetate, |

915-05-9 | 5g |

¥3008.00 | 2023-09-05 | ||

| Aaron | AR003OVJ-5g |

BETA-SITOSTEROL ACETATE |

915-05-9 | 40% | 5g |

$254.00 | 2023-12-13 |

beta-Sitosterol acetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ; 40 h, reflux

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Solvents: Acetic acid ; 2 h, reflux

Referencia

- Practical and facile route to a functional intermediate from stigmasterol for the synthesis of 1α-hydroxyvitamin D5 and related compounds, Heterocycles, 2016, 93(1), 101-113

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Acetic acid ; 3 h, reflux

Referencia

- Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D Formation, Journal of Organic Chemistry, 2005, 70(19), 7624-7628

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Pyridine ; overnight, 37 °C

Referencia

- Oxyphytosterols as active ingredients in wheat bran suppress human colon cancer cell growth: Identification, chemical synthesis, and biological evaluation, Journal of Agricultural and Food Chemistry, 2015, 63(8), 2264-2276

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Solvents: Pyridine ; 15 h, 45 °C

1.2 Solvents: Water ; 1 h, 0 °C

1.2 Solvents: Water ; 1 h, 0 °C

Referencia

- Simultaneous synthesis of vitamins D2, D4, D5, D6, and D7 from commercially available phytosterol, β-sitosterol, and identification of each vitamin D by HSQC NMR, Metabolites, 2019, 9(6),

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Pyridine ; 16 h, 22 °C

Referencia

- Role of endogenous prostaglandins in gastroprotection of β-sitosterol and four derivative esters on ethanol-induced gastric mucosal lesions in rats, Proceedings of the Western Pharmacology Society, 2006, 49, 130-133

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Aluminum iodide Solvents: Acetonitrile , Dichloromethane ; 10 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- A concise synthesis of β-sitosterol and other phytosterols, Steroids, 2010, 75(12), 879-883

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condiciones de reacción

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Methanol ; 0.5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, rt

1.2 Reagents: Methanol ; 0.5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, rt

Referencia

- Sterols as Anticancer Agents: Synthesis of Ring-B Oxygenated Steroids, Cytotoxic Profile, and Comprehensive SAR Analysis, Journal of Medicinal Chemistry, 2010, 53(21), 7632-7638

Synthetic Routes 21

Synthetic Routes 22

beta-Sitosterol acetate Raw materials

- (3β,5R,6β)-3,5-Cyclostigmastane 6-Methyl Ether

- (10R)-3c-Methoxy-10r.13c-dimethyl-17c-((1R:4R)-1.5-dimethyl-4-aethyl-hexyl)-(8cH.9tH.14tH)-Delta5-tetradecahydro-1H-cyclopenta[a]phenanthren

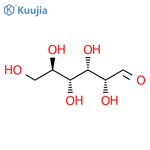

- D(+)-Glucose

- N/A

- beta-Sitosterol

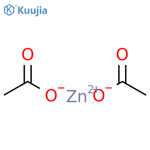

- Zinc acetate

- Stigmastan-3-ol, 5,6-epoxy-, 3-acetate, (3β)-

beta-Sitosterol acetate Preparation Products

beta-Sitosterol acetate Literatura relevante

-

Md Niharul Alam,Anirban Chatterjee,Sreeparna Das,Shaikh Batuta,Debabrata Mandal,Naznin Ara Begum RSC Adv. 2015 5 23419

-

Yongxia Yin,Xiaofeng Liu,Jinping Liu,Enbo Cai,Yan Zhao,Haijun Li,Lianxue Zhang,Pingya Li,Yugang Gao RSC Adv. 2018 8 671

-

Shih-Huang Tai,Ping-Chung Kuo,Sio Hong Lam,Shiow-Chyn Huang,Yi-Zhuan Kuo,Hsin-Yi Hung,Meei-Jen Liou,Po-Chuen Shieh,E.-Jian Lee,Tian-Shung Wu RSC Adv. 2019 9 21616

-

Marely G. Figueroa-Pérez,Marco A. Gallegos-Corona,Minerva Ramos-Gomez,Rosalía Reynoso-Camacho Food Funct. 2015 6 1865

-

5. Chemoenzymatic approaches to plant natural product inspired compoundsRebecca Roddan,Eve M. Carter,Benjamin Thair,Helen C. Hailes Nat. Prod. Rep. 2022 39 1375

915-05-9 (beta-Sitosterol acetate) Productos relacionados

- 1182-42-9(Cholesterol Caprylate)

- 521-13-1(Cholesteryl N-Butyrate)

- 1989-52-2(Cholesterol myristate)

- 1908-11-8(Cholesterol Laurate)

- 1062-96-0(Cholesteryl hexanoate)

- 604-33-1(Cholesterol Linoleate)

- 303-43-5(Cholesteryl oleate)

- 601-34-3(Cholesteryl palmitate)

- 604-35-3(Cholesterol 3-Acetate)

- 633-31-8([(8S,9R,10R,13R,14S)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:915-05-9)beta-Sitosterol acetate

Pureza:99%

Cantidad:5g

Precio ($):220.0